[1-(Oxan-2-yl)cyclobutyl]methanamine
Description
Historical Context of Cyclobutyl Amine Compounds in Chemistry
Cyclobutyl amines have transitioned from chemical curiosities to strategic building blocks in drug design over the past century. Early applications focused on inorganic complexes like carboplatin, a platinum-containing cyclobutane derivative used in cancer therapy since the 1980s. The inherent strain of the cyclobutane ring (∼26 kcal/mol) initially limited its adoption in organic synthesis, but advances in photochemical [2+2] cycloadditions and transition-metal catalysis enabled systematic exploration. By the 2000s, cyclobutyl amines emerged as privileged motifs for inducing conformational restriction, with applications ranging from kinase inhibitors to antimicrobial agents.
The introduction of amino groups to cyclobutane scaffolds addressed key challenges in bioavailability. For example, the cyclobutylamine moiety in ARQ092 (miransertib) was shown to enforce critical hydrogen-bonding interactions with AKT1 kinase residues while maintaining metabolic stability. These findings catalyzed broader interest in functionalized cyclobutyl amines as bioisosteric replacements for planar aromatic systems.
Significance of Oxane-Substituted Cyclobutanes in Modern Research
Oxane (tetrahydropyran) substitution introduces stereoelectronic and solubility advantages to cyclobutane frameworks. The oxane ring’s chair conformation provides axial or equatorial positioning of substituents, enabling precise three-dimensional display of functional groups. When fused to a cyclobutane, this combination creates a rigid yet polar scaffold capable of:
- Modulating lipophilicity : The oxygen atom in oxane improves aqueous solubility compared to purely hydrocarbon cycles.
- Directing pharmacophore orientation : Substituents on the oxane ring can preorganize binding groups into bioactive conformations.
- Enhancing metabolic stability : Saturation of both rings reduces oxidative metabolism risks associated with aromatic systems.
Recent synthetic breakthroughs, such as Lewis acid-catalyzed cycloadditions of bicyclobutanes with triazinanes, have enabled efficient construction of oxane-cyclobutane hybrids. These methods overcome historical challenges in stereocontrol and functional group compatibility.
Emerging Role of this compound in Scientific Literature
While direct studies on this compound remain limited, structural analogs provide critical insights:
The oxane moiety’s ability to participate in hydrogen bonding while maintaining hydrophobic character makes this compound particularly attractive for targeting polar enzyme active sites. Preliminary molecular modeling suggests the methanamine group projects axially from the cyclobutane, potentially enabling unique vectorial interactions with biological targets.
Research Objectives and Academic Interest
Current investigations prioritize three key areas:
- Synthetic Methodology Development : Optimizing stereo-selective routes to access all four stereoisomers of this compound, leveraging recent advances in BCB (bicyclo[1.1.0]butane) chemistry.
- Conformational Analysis : Characterizing the compound’s puckering dynamics through X-ray crystallography and DFT calculations to understand strain distribution.
- Biological Evaluation : Profiling the scaffold against targets requiring rigid, polar pharmacophores, such as proteases and epigenetic regulators.
Ongoing work aims to establish structure-activity relationships (SAR) for oxane-cyclobutane hybrids, with particular focus on balancing strain energy (∼30 kcal/mol estimated) and target binding affinity.
Properties
IUPAC Name |
[1-(oxan-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXSFMDBJRHPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxan-2-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Oxan-2-yl Group: The oxan-2-yl group is introduced via a substitution reaction, where a suitable oxan-2-yl halide reacts with the cyclobutyl precursor.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Oxan-2-yl)cyclobutyl]methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(Oxan-2-yl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to understand enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Oxan-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of [1-(Oxan-2-yl)cyclobutyl]methanamine and Analogs
Structural and Functional Analysis
Piperazine Derivatives (Compounds 2–3) :
- Substitution with 4-methyl- or 4-isopropylpiperazine introduces nitrogen-rich motifs, enhancing hydrogen-bonding capacity and basicity.
- These derivatives exhibit potent inhibition of p97 ATPase, a cancer therapy target, with sub-100 nM IC50 values .
- The isopropyl variant (Compound 3) shows moderate yield (64%) and ~5% residual solvent, suggesting optimization challenges .
Available as a liquid (storage: -10°C) from suppliers like American Elements, indicating stability under controlled conditions .
Halogenated Phenyl Derivatives (Compounds 5–7) :
- Chloro- and fluoro-substituents increase lipophilicity and metabolic stability.
- The 3-chlorophenyl variant (Compound 5) is marketed as a food-grade intermediate, while fluorophenyl analogs (Compounds 6–7) are hydrochloride salts with ≥98% purity, reflecting pharmaceutical relevance .
Oxygen- vs. Nitrogen-Containing Rings (Compound 1 vs. 2–4) :
- The oxane ring in Compound 1 provides conformational rigidity and moderate polarity compared to nitrogen-containing piperazine or pyridine rings.
- Piperazine derivatives (Compounds 2–3) likely exhibit higher water solubility due to protonatable amines, whereas oxane’s ether linkage may reduce reactivity .
Methoxy/Alkyl Derivatives (Compound 8) :
- Methoxy and isopropyl groups introduce steric bulk and ether solubility, though applications remain underexplored .
Biological Activity
[1-(Oxan-2-yl)cyclobutyl]methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a methanamine moiety with an oxane ring. Its structural formula can be represented as follows:
where , , and are the respective counts of carbon, hydrogen, and nitrogen atoms. The presence of the oxane (tetrahydrofuran) ring is significant in influencing the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Preliminary studies suggest that it may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signal transduction pathways critical for cell communication and function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
In cellular assays, this compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
The mechanism behind its anticancer activity is believed to involve apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated significant inhibition, supporting its potential use in treating resistant infections.
Study 2: Anticancer Properties
Another investigation focused on the compound's effects on various cancer cell lines. The study revealed that this compound effectively reduced cell viability and induced apoptosis in HeLa cells through caspase activation pathways.
Q & A
Q. What are the established synthetic routes for [1-(Oxan-2-yl)cyclobutyl]methanamine, and what methodological considerations are critical for reproducibility?
The synthesis typically involves cyclobutane ring formation followed by functionalization with an oxane (tetrahydrofuran) group. A common approach is the reductive amination of a cyclobutyl ketone intermediate. For example, a related compound, [1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine, was synthesized via imine formation using methoxymethylamine, followed by sodium borohydride reduction . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization for isolating the amine hydrochloride salt .
Q. What safety protocols are essential when handling this compound in laboratory settings?
This compound may pose inhalation, dermal, and ocular hazards. Critical protocols include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- First Aid : Immediate rinsing with water for skin/eye contact; inhalation requires fresh air and medical consultation .
Q. How can researchers validate the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR Spectroscopy : - and -NMR to confirm cyclobutane and oxane ring integration.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., HRMS-ESI: calculated vs. observed [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?
Common side reactions include over-reduction or ring-opening of the oxane group. Optimization strategies:
Q. How should researchers address contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. Mitigation steps:
Q. What methodologies are effective for evaluating the biological activity of this compound in drug discovery?
This compound’s rigid structure makes it a candidate for targeting enzymes or receptors. Approaches include:
- Enzyme Inhibition Assays : Measure IC₅₀ values against ATPases (e.g., p97) using fluorescent substrates .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ) and quantify intracellular accumulation.
- Molecular Docking : Simulate binding interactions with targets (e.g., Autodock Vina) to guide SAR studies .
Q. How can researchers manage hazardous byproducts generated during large-scale synthesis?
Scale-up introduces risks like exothermic reactions or toxic intermediates. Strategies:
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates.
- Waste Neutralization : Treat acidic byproducts with NaHCO₃ before disposal.
- Process Automation : Continuous flow reactors to minimize human exposure and improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
